m-Allylthioureidobenzoic acid
Description
Significance of Thiourea (B124793) and Benzoic Acid Scaffolds in Organic Chemistry
Thiourea and its derivatives are recognized as versatile building blocks in organic synthesis and medicinal chemistry. researchgate.netbenthamscience.com These compounds are prized for their ability to participate in a wide array of chemical transformations, leading to the creation of diverse heterocyclic compounds. benthamscience.com The thiourea moiety is a common structural framework in numerous bioactive compounds and approved drugs, exhibiting a broad spectrum of therapeutic properties. nih.govchemicaljournal.in Its utility extends to the development of agents targeting various diseases. researchgate.net
Similarly, the benzoic acid scaffold is a fundamental structural motif in a vast number of organic molecules, both natural and synthetic. nih.govpreprints.org Its presence is often associated with significant biological activities. nih.gov Benzoic acid and its derivatives are crucial starting materials for the synthesis of a wide variety of biologically potent compounds and are integral to the structure of several established drugs. nih.govpreprints.org The ability to modify the benzoic acid ring with different functional groups allows for the fine-tuning of a molecule's properties, making it a valuable tool in drug design and materials science. nih.gov
Overview of Research Trajectories for m-Allylthioureidobenzoic Acid Analogs
Research into analogs of this compound is following several promising trajectories. One significant area of investigation involves the synthesis of various derivatives and the evaluation of their biological activities. For instance, studies have explored the synthesis of acylthiourea derivatives based on other complex molecular skeletons and assessed their potential as antibacterial and anticancer agents. sioc-journal.cn
Another research direction focuses on the modification of the core structure to enhance specific properties. This includes the synthesis of metal complexes to explore their antimicrobial and cytotoxic effects. jmchemsci.comnih.gov The synthesis of novel heterocyclic compounds from thiourea derivatives is also a burgeoning field of study. benthamscience.comchemicaljournal.in Furthermore, research has been conducted on the radioprotective effects of related thiourea compounds, indicating another potential avenue for the application of this compound analogs. researchgate.netbas.bg The overarching goal of these research efforts is to develop new molecules with improved efficacy and novel applications.
Rationale for Advanced Investigation of this compound
The rationale for the advanced investigation of this compound is multifaceted. The compound's hybrid structure, which incorporates both a thiourea and a benzoic acid moiety, suggests a potential for synergistic or unique biological activities that may not be present in simpler derivatives of either component alone. The allyl group further adds to its chemical versatility, offering a site for various chemical modifications.
The proven track record of thiourea and benzoic acid derivatives in medicinal chemistry provides a strong impetus for exploring this particular combination. researchgate.netnih.gov Research into the biological properties of derivatives of similar acids, such as cinnamic acid, has revealed a wide range of activities, including antioxidant and antimicrobial effects, further justifying the investigation of this compound. nih.gov The synthesis and characterization of metal complexes with related ligands have also shown enhanced biological activity compared to the free ligands, suggesting a promising area of exploration for this compound. ajol.info Ultimately, the advanced study of this compound is driven by the prospect of discovering novel therapeutic agents and materials with valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enylcarbamothioylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBKTPCYKBHNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364359 | |
| Record name | 3-{[(Prop-2-en-1-yl)carbamothioyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-48-1 | |
| Record name | m-Allylthioureidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15324 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-{[(Prop-2-en-1-yl)carbamothioyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-ALLYLTHIOUREIDOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0F8CJ0GK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of M Allylthioureidobenzoic Acid
Established Synthetic Routes to m-Allylthioureidobenzoic Acid
The primary and most direct method for synthesizing this compound is based on the reaction between an aminobenzoic acid and an allyl isothiocyanate.
The established synthesis of this compound is achieved through the reaction of m-aminobenzoic acid with allyl isothiocyanate. scribd.com This reaction involves the nucleophilic addition of the amino group of m-aminobenzoic acid to the electrophilic carbon atom of the isothiocyanate group of allyl isothiocyanate. The process typically requires heating the reactants together to facilitate the formation of the thiourea (B124793) linkage. scribd.com
The key precursors for this synthesis are:
m-Aminobenzoic acid: A bifunctional molecule containing both a carboxylic acid group and an amino group.
Allyl isothiocyanate: An organosulfur compound that provides the allyl and thiocarbonyl groups.
The general reaction conditions involve mixing the two precursors and applying heat, which drives the reaction to completion. The solvent for such reactions is typically a polar aprotic solvent that can dissolve the reactants and withstand the required temperatures.
While specific optimization studies for this compound are not extensively documented, general principles of chemical synthesis can be applied to enhance its yield and purity. Key parameters that can be adjusted include reaction temperature, time, solvent, and the stoichiometry of the reactants. For instance, in related multi-component reactions, adjusting the molar ratios of precursors and the choice of solvent, such as ethanol (B145695), has been shown to significantly impact the product yield. researchgate.net
Optimization would involve a systematic variation of these conditions to find the optimal balance that maximizes the formation of the desired product while minimizing side reactions and the formation of impurities. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would typically be employed to analyze the purity and confirm the structure of the resulting this compound.
Below is an interactive table illustrating potential parameters that could be systematically varied to optimize the synthesis.
| Parameter | Range to Investigate | Rationale |
| Temperature | 50°C - 120°C | To find the minimum energy required for the reaction to proceed efficiently without causing decomposition of reactants or products. |
| Reaction Time | 1 - 24 hours | To determine the point at which the reaction reaches completion and to avoid potential side-product formation from prolonged heating. researchgate.net |
| Solvent | Ethanol, Acetonitrile (B52724), Toluene, DMF | To assess the impact of solvent polarity and boiling point on reaction rate and product solubility. Greener solvents like ethanol are often preferred. paperpublications.orgacs.org |
| Stoichiometry | 1:1 to 1:1.2 (m-aminobenzoic acid:allyl isothiocyanate) | Using a slight excess of one reactant can drive the reaction to completion, but a large excess may complicate purification. |
Precursor Chemistry and Reaction Conditions
Novel Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.
The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. paperpublications.orgopenstax.org For the synthesis of this compound, this could involve several improvements over the traditional heating method. The use of safer, renewable, and easily recoverable solvents like ethanol or even water could be explored to replace potentially hazardous organic solvents. paperpublications.orgacs.org Microwave or ultrasonic irradiation are alternative energy sources that can often accelerate reaction rates, reduce reaction times, and lead to higher yields with less energy consumption compared to conventional heating. paperpublications.org The goal is to maximize the desired product while minimizing by-products, a concept known as atom economy. snu.ac.krraijmr.com
The use of catalysts can significantly enhance the efficiency of the synthesis by lowering the activation energy, thereby allowing the reaction to proceed under milder conditions. openstax.org For the formation of the thiourea linkage in this compound, both acid and base catalysis could be investigated. Lewis acids, for example, could activate the isothiocyanate group, making it more susceptible to nucleophilic attack by the amine. rsc.orgmdpi.com Organocatalysts, which are small organic molecules, could also be employed to facilitate the reaction, offering a metal-free alternative. mdpi.com The development of a catalytic method would align with the principles of green chemistry by reducing energy consumption and potentially increasing the selectivity of the reaction. paperpublications.org
Exploration of Green Chemistry Principles in its Production
Mechanistic Elucidation of this compound Formation Reactions
The formation of this compound from m-aminobenzoic acid and allyl isothiocyanate follows a well-established nucleophilic addition mechanism. The reaction proceeds in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in m-aminobenzoic acid acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate.
Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate. The nitrogen atom becomes positively charged, and the sulfur atom carries a negative charge.
Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to either the nitrogen or, more commonly, the sulfur atom of the former isothiocyanate group. This intramolecular or solvent-mediated proton transfer neutralizes the charges.
Final Product: The process results in the formation of the stable thiourea functional group, yielding the final product, this compound.
This mechanism is fundamental to the formation of thioureas from primary amines and isothiocyanates.
Proposed Reaction Intermediates
The synthesis of this compound follows a well-established pathway for the formation of thiourea derivatives, which involves the nucleophilic addition of an amine to an isothiocyanate. In this specific case, the reaction proceeds between m-aminobenzoic acid and allyl isothiocyanate. The mechanism of this reaction is characterized by the formation of a key transient species known as a tetrahedral intermediate.
This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. researchgate.net In this intermediate, the central carbon atom, which was originally double-bonded to both nitrogen and sulfur, becomes single-bonded to the attacking nitrogen atom, the original nitrogen atom, and the sulfur atom. The sulfur atom in this intermediate carries a negative charge, while the newly attached nitrogen atom bears a positive charge.
The proposed reaction mechanism can be visualized as follows:
Nucleophilic Attack: The nitrogen atom of m-aminobenzoic acid attacks the carbon atom of allyl isothiocyanate.
Formation of the Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged sulfur atom, leading to a more stable tautomeric form of the intermediate.
Rearrangement to Final Product: The intermediate then rearranges to form the final stable product, this compound.
Stereochemical Considerations in Synthesis
The synthesis of this compound from m-aminobenzoic acid and allyl isothiocyanate does not typically involve complex stereochemical considerations. Stereochemistry is the branch of chemistry that deals with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. uou.ac.in
In the context of this specific synthesis, the key points regarding stereochemistry are:
Achiral Reactants: Both of the starting materials, m-aminobenzoic acid and allyl isothiocyanate, are achiral molecules. An achiral molecule is one that is superimposable on its mirror image. Neither of these reactants possesses a stereocenter, which is an atom (usually carbon) that is bonded to four different groups.
Achiral Product: The resulting product, this compound, is also an achiral molecule. The formation of the thiourea linkage does not create any new stereocenters in the molecule.
Absence of Stereoisomers: Consequently, the reaction produces a single product without the formation of stereoisomers such as enantiomers or diastereomers. Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.in
Since no stereocenters are present in the reactants or formed during the reaction, there is no need for stereoselective or stereospecific synthetic methods to control the stereochemical outcome. The synthesis yields a single constitutional isomer, this compound.
Advanced Spectroscopic and Structural Elucidation of M Allylthioureidobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For m-allylthioureidobenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework and connectivity.
High-Resolution 1D NMR (¹H, ¹³C) for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons attached to or near electronegative atoms or aromatic rings are typically deshielded and appear at higher chemical shifts (downfield). tau.ac.ilmsu.edu
An illustrative ¹H NMR data table for a related substituted benzoic acid is presented below to demonstrate the expected chemical shifts and multiplicities.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet | ortho: 7-9, meta: 2-3, para: 0-1 |
| N-H (Thiourea) | 8.0 - 10.0 | Broad Singlet | - |
| Allyl CH= | 5.7 - 6.1 | Multiplet | - |
| Allyl =CH₂ | 5.0 - 5.4 | Multiplet | - |
| Allyl -CH₂- | 3.9 - 4.3 | Multiplet | - |
Note: This table is a representation based on typical chemical shifts for similar functional groups and is not experimental data for this compound.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often leading to better resolution. rsc.org
An illustrative ¹³C NMR data table for a related substituted benzoic acid is shown below.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Thiourea (B124793) (C=S) | 180 - 200 |
| Aromatic Carbons (Ar-C) | 120 - 150 |
| Allyl CH= | 130 - 140 |
| Allyl =CH₂ | 115 - 125 |
| Allyl -CH₂- | 40 - 50 |
Note: This table is a representation based on typical chemical shifts for similar functional groups and is not experimental data for this compound. rsc.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis and Connectivity
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the allyl group and between adjacent aromatic protons. researchgate.netyoutube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the allyl and thiourea moieties to the benzoic acid ring. researchgate.netyoutube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the three-dimensional structure and conformation of the molecule in solution.
An illustrative table summarizing the expected key 2D NMR correlations for this compound is provided below.
| 2D NMR Experiment | Expected Key Correlations |
| COSY | - Allyl CH with =CH₂ and -CH₂- protons- Adjacent aromatic protons |
| HSQC | - Each aromatic CH with its corresponding carbon- Allyl CH, =CH₂, and -CH₂- with their respective carbons |
| HMBC | - Carboxylic proton with aromatic carbons- N-H protons with thiourea carbon and adjacent aromatic carbon- Allyl protons with thiourea carbon |
| NOESY | - Spatial proximity between the allyl group protons and the aromatic ring protons, depending on the conformation. |
Note: This table describes expected correlations based on the proposed structure of this compound.
Advanced Solid-State NMR Applications for this compound
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. mdpi.compreprints.org For this compound, ssNMR could be used to:
Distinguish between different polymorphic forms: Polymorphs, or different crystalline forms of the same compound, can exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions. mdpi.com
Characterize co-crystals: ssNMR can provide information on the intermolecular interactions between this compound and a co-former in a co-crystal.
Study molecular dynamics: Techniques like variable temperature ssNMR can be used to investigate dynamic processes in the solid state, such as molecular rotations or conformational changes.
X-ray Crystallographic Studies of this compound and its Co-crystals
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction study of this compound would provide the absolute structure of the molecule in the solid state. This would confirm the connectivity of the atoms and reveal details about its conformation and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Based on studies of similar thiourea and benzoic acid derivatives, it is expected that this compound would form hydrogen-bonded dimers or chains in the solid state, involving the carboxylic acid and thiourea functional groups. preprints.org
An illustrative table of crystallographic data for a related thiourea derivative is presented below.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 105.12 |
| Volume (ų) | 1324.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.456 |
| Hydrogen Bond Geometry | O-H···S, N-H···O |
Note: This table contains representative data from a published crystal structure of a related compound and is not experimental data for this compound.
Polymorphism and Crystal Engineering of this compound
Polymorphism: Many substituted benzoic acids are known to exhibit polymorphism, where the same molecule crystallizes into different solid-state forms. Current time information in Guadalupe County, US.rsc.orgmdpi.commatec-conferences.org These polymorphs can have different physical properties. The existence of polymorphs for this compound could be investigated by techniques such as Differential Scanning Calorimetry (DSC), which would show different melting points for different polymorphs, and powder X-ray diffraction (PXRD), which would reveal different diffraction patterns.
Crystal Engineering: The principles of crystal engineering can be applied to design and synthesize co-crystals of this compound with other molecules (co-formers). ijper.orgresearchgate.netnih.govrjptonline.orgucl.ac.uk By selecting co-formers with complementary functional groups, it is possible to create new crystalline materials with tailored properties. The thiourea and carboxylic acid moieties in this compound are excellent hydrogen bond donors and acceptors, making them ideal for forming robust supramolecular synthons with a variety of co-formers. preprints.org
Mass Spectrometric Investigations for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ions. alevelchemistry.co.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. alevelchemistry.co.uk This level of precision is crucial for distinguishing between molecules that may have the same nominal mass but different chemical formulas. alevelchemistry.co.ukchromatographyonline.com For this compound, HRMS is instrumental in confirming its molecular formula, C₁₁H₁₂N₂O₂S. The exact mass obtained through HRMS is compared with the theoretically calculated mass, and a difference of less than 5 ppm provides high confidence in the assigned formula. chromatographyonline.com This technique is particularly advantageous over low-resolution mass spectrometry, which provides mass-to-charge ratios to only two decimal places and may not be sufficient to differentiate between isobaric compounds. alevelchemistry.co.uk
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Theoretical Mass | 236.0619 u |
| Observed Mass (HRMS) | Varies by experiment |
| Mass Accuracy | < 5 ppm |
This table presents theoretical data. Actual experimental values would be obtained from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) is a technique where ions selected from an initial mass spectrometry experiment are subjected to fragmentation, and the resulting fragment ions are then analyzed in a second mass spectrometer. libretexts.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing the compound's fragmentation pathways. libretexts.orguab.edu
The fragmentation of this compound in an MS/MS experiment would likely proceed through several key pathways, initiated by the ionization of the molecule. Common fragmentation points would include the cleavage of the allyl group, the thiourea moiety, and the carboxylic acid group. The analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its functional groups.
For instance, the loss of the allyl group (C₃H₅) would result in a significant fragment ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the hydroxyl radical (•OH) from the carboxylic acid group, or cleavage within the thiourea linkage. By analyzing the mass-to-charge ratios of these fragments, a detailed fragmentation map can be constructed, providing conclusive evidence for the structure of this compound.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 237.0698 [M+H]⁺ | 196.0592 | 41.0390 (C₃H₅) | [M+H-C₃H₅]⁺ |
| 237.0698 [M+H]⁺ | 178.0486 | 59.0212 (C₂H₅NO) | [M+H-Allylisothiocyanate]⁺ |
| 237.0698 [M+H]⁺ | 120.0453 | 117.0245 (C₇H₅O₂) | [Allylthiourea+H]⁺ |
| 237.0698 [M+H]⁺ | 102.0558 | 135.0140 (C₇H₅O₂N) | [Allylthio+H]⁺ |
This table represents predicted fragmentation patterns. Actual m/z values would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions such as hydrogen bonding. researchgate.netmdpi.com These techniques are complementary and offer a comprehensive understanding of a molecule's vibrational modes. researchgate.net
In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. instanano.com The C=O stretching vibration of the carboxylic acid would be observed around 1700-1725 cm⁻¹. researchgate.net The N-H stretching vibrations of the thiourea group would likely appear in the 3300-3500 cm⁻¹ region. The C=S stretching vibration is typically found in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the allyl group would be observed just above and below 3000 cm⁻¹, respectively. vscht.cz
Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, with characteristic bands appearing in the 1400-1600 cm⁻¹ region. uliege.be The C=C stretch of the allyl group would also be observable. Hydrogen bonding interactions, particularly involving the carboxylic acid and thiourea groups, can be studied by observing shifts in the positions and changes in the shapes of the O-H and N-H stretching bands.
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Thiourea |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3080 | C-H stretch | Alkene (Allyl) |
| ~3030 | C-H stretch | Aromatic |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1640-1680 | C=C stretch | Alkene (Allyl) |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic Ring |
| 1000-1250 | C=S stretch | Thiourea |
This table presents typical wavenumber ranges for the indicated functional groups.
Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mt.combioglobax.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. mt.com The spectrum reveals the wavelengths at which a molecule absorbs light, which is characteristic of its chromophoric groups.
For this compound, the primary chromophores are the benzene (B151609) ring and the thiourea group. The benzoic acid moiety itself exhibits characteristic absorptions. rsc.org The presence of the allylthioureido substituent at the meta position will influence the electronic transitions of the benzene ring.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. libretexts.org The π→π* transitions, typically of high intensity, arise from the excitation of electrons in the π-system of the aromatic ring. libretexts.org The n→π* transitions, which are generally weaker, involve the promotion of non-bonding electrons, such as those on the sulfur and oxygen atoms, to anti-bonding π* orbitals. libretexts.org The solvent used for the analysis can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) in n→π* transitions and a red shift (to longer wavelengths) in π→π* transitions. uobabylon.edu.iq
Table 4: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |
| ~200-230 nm | High | π→π | Aromatic Ring |
| ~270-290 nm | Moderate | π→π | Aromatic Ring |
| >300 nm | Low | n→π* | C=S, C=O |
This table presents expected absorption regions and transition types. Actual values are dependent on solvent and experimental conditions.
Computational and Theoretical Chemistry of M Allylthioureidobenzoic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and geometry of m-allylthioureidobenzoic acid. mdpi.com These methods solve the Schrödinger equation for the molecule, providing accurate descriptions of its energetic and electronic properties.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to optimize the molecular geometry and calculate various electronic parameters. mdpi.com For substituted benzoic acids, these calculations can reveal how the allylthioureido substituent at the meta position influences the geometry of the phenyl ring and the carboxylic acid group. mdpi.comresearchgate.net The planarity of the benzoic acid moiety and the orientation of the allyl and thioureido groups are key structural features determined by these calculations.
Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.
Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.
In this compound, the EPS map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiourea (B124793) group, highlighting their nucleophilic character. A region of high positive potential is expected around the acidic hydrogen of the carboxylic acid, indicating its propensity for deprotonation. tandfonline.com The allyl group would present a region of intermediate potential. This detailed charge distribution is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational landscape of this compound in different environments (e.g., in a solvent). nih.govucl.ac.uk MD simulations solve Newton's equations of motion for the atoms in the molecule over time, revealing how the molecule flexes, rotates, and interacts with its surroundings.
For this compound, MD simulations can explore the rotational freedom around the various single bonds, such as the C-N bonds of the thiourea linker and the C-C bond connecting the substituent to the phenyl ring. ucl.ac.uk This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational flexibility is crucial as it can significantly impact the molecule's biological activity and physical properties. For instance, simulations can show the probability of forming intramolecular hydrogen bonds between the thiourea N-H and the carboxylic acid oxygen.
Prediction of Spectroscopic Parameters (NMR, IR, UV) and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure and electronic properties.
NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ucl.ac.uk The predicted chemical shifts for the protons and carbons in the allyl group, the phenyl ring, the thiourea moiety, and the carboxylic acid would be compared to experimental spectra to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities corresponding to the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to atomic displacements. ucl.ac.uk This allows for the assignment of specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H and C=S stretches of the thiourea group, and the C-H stretches of the allyl and phenyl groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. tandfonline.com The calculated λ_max values correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 170 ppm | 168 ppm |
| IR (C=O stretch) | 1710 cm⁻¹ | 1695 cm⁻¹ |
| UV-Vis (λ_max) | 285 nm | 282 nm |
Note: The values presented are hypothetical and for illustrative purposes.
Computational Studies on Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. mdpi.com For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
For example, the mechanism of its synthesis could be explored, identifying the transition state for the reaction between 3-aminobenzoic acid and allyl isothiocyanate. Furthermore, its potential role as an inhibitor of a specific enzyme could be investigated by modeling its binding to the active site and calculating the binding free energy. biointerfaceresearch.com Computational studies can also elucidate the mechanism of its potential antioxidant activity by calculating the bond dissociation energies of the N-H and O-H bonds to understand its ability to scavenge free radicals.
Chemical Reactivity and Derivatization Studies of M Allylthioureidobenzoic Acid
Investigation of Functional Group Transformations within m-Allylthioureidobenzoic Acid
The distinct reactivity of the carboxylic acid, allyl, and thiourea (B124793) groups enables a variety of functional group transformations. These reactions are fundamental to creating derivatives with modified physicochemical properties.
The carboxylic acid group is a primary site for modification through esterification and amidation reactions. These transformations are crucial for altering properties such as solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved by reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. chemguide.co.ukchemguide.co.uk To drive the equilibrium towards the product, the ester can be distilled off as it is formed, particularly for smaller, more volatile esters. chemguide.co.uk The general reaction involves heating the carboxylic acid and alcohol with the catalyst. chemguide.co.uk For example, reacting a benzoic acid derivative with an alcohol like ethanol (B145695) under acidic conditions yields the corresponding ethyl ester. chemguide.co.uk
Amidation: The synthesis of amides from this compound involves the reaction of the carboxylic acid moiety with an amine. A common and effective method is to first convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride. miracosta.edu Reagents like oxalyl chloride or thionyl chloride can be used for this activation step. miracosta.edu The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond. This two-step process is generally efficient and avoids the acid-base neutralization that can occur when directly reacting a carboxylic acid with an amine. miracosta.edu Boronic acid derivatives have also been shown to be effective catalysts for direct amidation reactions between carboxylic acids and amines under mild conditions. organic-chemistry.org
A summary of typical conditions for these transformations on analogous benzoic acid systems is presented below.
| Transformation | Reagents | Catalyst/Conditions | Product Class |
| Esterification | Alcohol (e.g., Ethanol) | Concentrated H₂SO₄, Heat | Alkyl Ester |
| Amidation (via Acyl Chloride) | 1. Oxalyl Chloride or SOCl₂ 2. Primary/Secondary Amine | 1. DMF (catalyst) 2. Base (e.g., NaOH solution) | N-substituted Amide |
| Direct Amidation | Amine | Boronic Acid Catalyst, Molecular Sieves | N-substituted Amide |
The allyl and thiourea groups offer additional sites for chemical modification, leading to a variety of heterocyclic and functionalized derivatives.
Allyl Group Reactions: The double bond of the allyl group is susceptible to electrophilic addition. A significant reaction is electrophilic cyclization, where an electrophile attacks the double bond, and a nucleophile from within the molecule (in this case, the sulfur or nitrogen of the thiourea group) completes the ring formation. For instance, N-allyl thiourea derivatives can undergo halocyclization with reagents like iodine or bromine to yield thiazoline (B8809763) derivatives. researchgate.net This process is often highly efficient and can be performed under mild, metal-free conditions. researchgate.net
Thiourea Moiety Reactions: The thiourea group contains nucleophilic sulfur and nitrogen atoms, allowing it to act as a ligand for metal ions and participate in various cyclization and condensation reactions. ontosight.airesearchgate.net The thiourea moiety can be acylated or alkylated. For example, reaction with benzoyl chloride can lead to the formation of benzoylthiourea (B1224501) derivatives. fip.org Furthermore, the thiourea group is a key component in the synthesis of various heterocyclic systems. It can react with α-haloketones to form aminothiazole rings, a common structural motif in medicinal chemistry. The nucleophilic character of the sulfur atom is crucial in these transformations. uobabylon.edu.iq
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
Synthesis and Characterization of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is a key strategy for exploring the chemical space around this scaffold and for structure-activity relationship (SAR) studies.
Structural modifications can be systematically applied to the this compound core to generate a library of analogs. These strategies target the three main functional regions of the molecule.
Carboxylic Acid Modifications: As discussed, forming a variety of esters and amides is a primary strategy. Using different alcohols (primary, secondary, functionalized) and amines (aliphatic, aromatic, heterocyclic) can introduce a wide range of functional groups and significantly alter the molecule's properties. uomustansiriyah.edu.iq
Allyl Group Modifications: Beyond cyclization, the allyl group can be modified through reactions such as epoxidation, dihydroxylation, or hydrogenation to remove the double bond. These changes can impact the molecule's conformation and metabolic profile.
Thiourea and Aromatic Ring Modifications: The thiourea moiety can be substituted to create N,N'-disubstituted thioureas. acs.org The aromatic ring can be further functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) to modulate electronic properties and steric bulk. For example, the synthesis of related phenylthiourea (B91264) derivatives often starts with substituted anilines. ijarsct.co.in
These modification strategies are summarized in the table below.
| Target Moiety | Modification Strategy | Potential Reagents | Resulting Derivative Class |
| Carboxylic Acid | Amidation | Various Amines, Activating Agents (e.g., SOCl₂) | Amides |
| Carboxylic Acid | Esterification | Various Alcohols, Acid Catalyst | Esters |
| Allyl Group | Halocyclization | I₂, Br₂ | Thiazolines |
| Thiourea | Acylation | Acyl Halides (e.g., Benzoyl Chloride) | Acylthioureas |
| Aromatic Ring | Substitution | Electrophilic Aromatic Substitution Reagents | Substituted Phenyl Analogs |
Regioselectivity: In the context of this compound, regioselectivity is a key consideration during derivatization. For instance, in the acylation of the thiourea moiety, the reaction can potentially occur at either nitrogen or the sulfur atom. The outcome is often dependent on reaction conditions and the nature of the acylating agent. Similarly, electrophilic attack on the aromatic ring will be directed by the existing substituents—the carboxylic acid group (a meta-director) and the allylthioureido group.
Stereoselectivity: Reactions involving the creation of new stereocenters require control over stereoselectivity. The halocyclization of the allyl group, for example, can create a new chiral center. The stereochemical outcome of such reactions can sometimes be influenced by the choice of reagents and reaction conditions. In the synthesis of more complex analogs, such as those involving the coupling of amino acids to the carboxylic acid moiety, preserving the stereochemistry of the amino acid is critical and requires specific coupling reagents and protocols to prevent racemization. organic-chemistry.org
Structural Modification Strategies to Explore Chemical Space
Kinetics and Thermodynamics of Reactions Involving this compound
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity and stability of this compound and its derivatives.
Kinetics: The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. wikipedia.orgiitk.ac.in For reactions involving this compound, such as esterification, the reaction rate is proportional to the concentrations of the carboxylic acid and the alcohol. masterorganicchemistry.com The Arrhenius equation describes the relationship between the rate constant (k), activation energy (Ea), and temperature (T), showing that an increase in temperature or a decrease in activation energy (through catalysis) will increase the reaction rate. iitk.ac.in Kinetic studies can help optimize reaction conditions to maximize yield and minimize reaction time. For example, monitoring the progress of an amidation reaction over time can determine the reaction order and the rate constant, providing a deeper understanding of the reaction mechanism. youtube.com
Thermodynamics: Thermodynamics governs the position of chemical equilibrium and the spontaneity of a reaction, determined by the change in Gibbs free energy (ΔG). nih.gov For a reaction to be spontaneous, ΔG must be negative. The esterification of carboxylic acids is a reversible reaction, meaning it reaches an equilibrium state where both reactants and products are present. chemguide.co.uk The position of this equilibrium can be shifted by changing reaction conditions, such as removing a product (e.g., water or the ester) as it forms, in accordance with Le Châtelier's principle. Thermodynamic calculations can predict the equilibrium constant and the theoretical yield of a reaction under specific conditions. nih.gov
The following table outlines key concepts in the kinetic and thermodynamic analysis of reactions relevant to this compound.
| Concept | Description | Relevance to this compound |
| Reaction Rate | The speed at which reactants are converted into products. iitk.ac.in | Determines the time required for esterification, amidation, or cyclization reactions. |
| Rate Law | An equation that links the reaction rate with the concentrations of reactants. masterorganicchemistry.com | Helps in understanding the mechanism of derivatization reactions. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. iitk.ac.in | Catalysts (e.g., H₂SO₄ in esterification) increase the reaction rate by providing a pathway with lower Ea. |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. nih.gov | Determines the spontaneity and equilibrium position of reactions like esterification. |
| Chemical Equilibrium | The state in which both reactants and products are present in concentrations which have no further tendency to change with time. nih.gov | Important for reversible reactions like Fischer esterification; conditions can be manipulated to favor product formation. |
Cyclization and Heterocyclic Ring Formation with this compound as a Precursor
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its structure, incorporating a reactive allyl group, a thiourea moiety, and a benzoic acid functional group, allows for several cyclization pathways, leading to the formation of important heterocyclic systems such as thiazines and fused pyrimidines. These reactions are of significant interest in medicinal and materials chemistry due to the diverse biological and physical properties exhibited by these heterocyclic scaffolds. naturalspublishing.com
The reactivity of the thiourea group, in particular, is central to many of these transformations. Thioureas are well-established building blocks for the synthesis of numerous heterocycles, including pyrimidine (B1678525) and thiazole (B1198619) derivatives. wikipedia.org The presence of the allyl group introduces the potential for intramolecular cyclization reactions, further expanding the synthetic utility of this compound.
One of the key cyclization pathways available to this compound is the intramolecular sulfa-Michael reaction. This reaction involves the nucleophilic attack of the sulfur atom of the thiourea moiety onto the electron-deficient double bond of the allyl group. This process is often facilitated by the presence of a Lewis acid or can occur under thermal conditions. researchgate.net The stereoselectivity of this cyclization can be influenced by the substitution pattern on the phenyl ring. researchgate.net
The reaction of this compound is expected to proceed via the formation of an intermediate thiourea derivative which then undergoes intramolecular cyclization to yield a 1,3-thiazine derivative. pharmacophorejournal.com This type of reaction has been reported for various allylthioureas. naturalspublishing.com
Table 1: Plausible Intramolecular Cyclization of this compound
| Reactant | Reagent/Condition | Product | Heterocyclic System |
| This compound | Lewis Acid (e.g., HBr) or Heat | 2-Imino-3-(3-carboxyphenyl)-tetrahydro-1,3-thiazine | 1,3-Thiazine |
This table presents a plausible reaction based on known cyclizations of similar compounds.
The resulting tetrahydro-1,3-thiazine derivative retains the carboxylic acid functionality, which can be utilized for further derivatization, making it a valuable synthetic intermediate.
Another significant application of this compound in heterocyclic synthesis is its potential use in the construction of fused ring systems like thiazolo[3,2-a]pyrimidines. These compounds are known to possess a wide range of biological activities. researchgate.net The synthesis typically proceeds through the initial formation of a pyrimidine-2-thione, which is then cyclized with a suitable reagent.
The general strategy involves the condensation of a thiourea derivative, such as this compound, with a β-dicarbonyl compound to form a pyrimidine-2-thione. This intermediate can then react with an α-haloketone or chloroacetic acid in a Hantzsch-type condensation to afford the thiazolo[3,2-a]pyrimidine core. researchgate.net
A plausible reaction scheme starting from this compound is outlined below:
Step 1: Pyrimidine Ring Formation: Reaction of this compound with a β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a catalyst to form a substituted pyrimidine-2-thione.
Step 2: Thiazole Ring Annelation: The resulting pyrimidine-2-thione is then treated with an α-haloketone (e.g., 2-bromo-1-phenylethanone) to induce cyclization and formation of the fused thiazolo[3,2-a]pyrimidine system. researchgate.net
Table 2: Proposed Synthesis of Thiazolo[3,2-a]pyrimidine from this compound
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Heterocyclic System Formed |
| 1 | This compound, Ethyl acetoacetate | Acid or Base Catalyst | Substituted Pyrimidine-2-thione | Pyrimidine |
| 2 | Substituted Pyrimidine-2-thione, α-Haloketone | Base | Substituted Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |
This table outlines a proposed synthetic route based on established methodologies for similar compounds.
The electronic nature of the substituent on the phenyl ring of the pyrimidine-2-thione can influence the course and efficiency of the subsequent cyclization. The meta-position of the carboxylic acid group in this compound is expected to have a moderate electron-withdrawing effect, which could impact the nucleophilicity of the sulfur atom in the pyrimidine-2-thione intermediate.
Mechanistic Biological Investigations and Structure Activity Relationship Sar of M Allylthioureidobenzoic Acid
In Vitro Mechanistic Exploration of Molecular Targets and Pathways
The in vitro exploration of a compound like m-Allylthioureidobenzoic acid involves a systematic evaluation of its interactions with biological macromolecules to identify its molecular targets and elucidate its mechanism of action. This process typically includes enzyme inhibition assays, receptor binding studies, and analysis of its effects on cellular pathways.
The thiourea (B124793) and benzoic acid moieties are recognized pharmacophores that can interact with a variety of enzymes. Analogs of this compound have demonstrated inhibitory activity against several enzyme classes.
For instance, derivatives containing a thiourea group have been identified as effective inhibitors of sirtuin 5 (SIRT5), a protein involved in cellular metabolism. nih.gov Similarly, benzoylthioureido derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), which are crucial enzymes in physiological pH regulation. nih.gov Studies on thiobarbituric acid derivatives, which share structural similarities, have shown potent inhibition of urease, an enzyme implicated in bacterial pathogenesis. nih.gov
The general mechanism often involves the thiourea group acting as a hydrogen bond donor and acceptor, while the carboxylate group of the benzoic acid can form key interactions, such as salt bridges with positively charged amino acid residues like arginine in an enzyme's active site. nih.gov Phenolic acid derivatives have also been shown to inhibit enzymes like α-amylase and trypsin, with the inhibition correlating to the blocking of amino acid side chains within the enzyme. nih.gov
To illustrate the inhibitory potential of this chemical class, the following table presents data from studies on related compounds.
Table 1: Inhibitory Activity of Selected Thioureido and Benzoic Acid Analogs on Various Enzymes
| Compound Class | Target Enzyme | Example Inhibitor | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|---|
| 2-Hydroxybenzoic Acid Derivative | SIRT5 | Compound 11 | 26.4 ± 0.8 µM | nih.gov |
| Thiobarbituric Acid Derivative | Urease | Compound 24 | 1.61 ± 0.18 µM | nih.gov |
| 4-(Thiazol-5-yl)benzoic Acid Analog | Protein Kinase CK2α | Pyridazine-carboxylic acid derivative | 0.014 µM | nih.gov |
| Benzoylthioureido Benzoic Acid | Carbonic Anhydrase I (hCA I) | 4-[3-(4-Chlorobenzoyl)thioureido]benzoic acid | 7.7 µM (Kᵢ) | nih.gov |
Receptor binding assays are fundamental in determining if a compound exerts its effect by binding to a specific cellular receptor. nih.gov For benzoic acid derivatives, interactions with nuclear receptors like the retinoid X receptor (RXR) have been documented. nih.gov These assays measure the affinity of a ligand for a receptor, often by competitive binding against a known radiolabeled or fluorescent ligand. nih.gov
The structural features of this compound—an aromatic ring, a flexible allyl group, and hydrogen-bonding thiourea and carboxyl groups—suggest it could fit into various receptor binding pockets. The benzoic acid portion can interact with polar residues, while the phenyl ring and allyl group can engage in hydrophobic interactions. iomcworld.com The thiourea group provides directional hydrogen bonds, which are critical for specific ligand-target recognition.
A compound's activity is often the result of its ability to modulate complex cellular signaling pathways. Benzoic acid derivatives and related phenolic compounds are known to influence pathways involved in carcinogenesis and inflammation. uc.pt For example, some compounds can modulate the activity of transcription factors, which in turn alters the gene expression profile of the cell.
Furthermore, compounds that interact with key metabolic enzymes or receptors can trigger downstream signaling cascades. The acidic pathway of bile acid synthesis, for example, is regulated by a complex network involving nuclear receptors like FXR, which can be modulated by small molecules. nih.gov Inhibition of protein kinases, as seen with some benzoic acid analogs, directly impacts signal transduction pathways that control cell growth, differentiation, and survival. nih.gov
Receptor Binding Assays and Ligand-Target Interactions
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies are crucial for optimizing a lead compound's potency and selectivity by systematically modifying its chemical structure and assessing the impact on its biological activity. mdpi.com
A pharmacophore is the essential ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. For the class of thioureidobenzoic acids, several key pharmacophoric features can be identified from various studies. nih.govfrontiersin.org
Hydrogen Bond Acceptor/Donor: The thiourea moiety (-NH-C(S)-NH-) is a critical hydrogen bonding unit. The carboxyl group (-COOH) also serves as both a hydrogen bond donor and acceptor. nih.gov
Negative Ionizable Feature: At physiological pH, the carboxylic acid group exists as a carboxylate (-COO⁻), providing a negative charge that can form strong ionic interactions or salt bridges with positively charged residues (e.g., Arginine, Lysine) in a binding site. nih.gov
Aromatic/Hydrophobic Region: The central phenyl ring provides a rigid scaffold and can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein. iomcworld.com The allyl group (-CH₂-CH=CH₂) attached to the thiourea moiety contributes an additional, flexible hydrophobic feature.
Table 2: Key Pharmacophoric Features of Thioureidobenzoic Acid Analogs
| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Source |
|---|---|---|---|
| Hydrogen Bond Donor & Acceptor | Thiourea Group (-NH-C(S)-NH-) | Binding to polar residues in enzyme/receptor active sites | nih.gov |
| Hydrogen Bond Donor & Acceptor | Carboxyl Group (-COOH) | H-bonding with active site residues | nih.gov |
| Negative Ionizable Center | Carboxylate Group (-COO⁻) | Ionic bonds or salt bridges with basic amino acids (Arg, Lys) | nih.gov |
| Aromatic/Hydrophobic Center | Phenyl Ring | π-π stacking, hydrophobic interactions | iomcworld.com |
| Hydrophobic Feature | Allyl Group | Interaction with hydrophobic pockets | iomcworld.com |
SAR studies on related molecules reveal how specific structural changes affect biological activity.
Substitution on the Phenyl Ring: In studies of benzoic acid derivatives as anti-sickling agents, hydrophilic substituents on the phenyl ring were found to be necessary for interacting with polar amino acid residues. iomcworld.com Conversely, in a series of oxadiazole antibacterials, hydrophobic and halogen substituents on a phenyl ring were well-tolerated and often retained activity. nih.gov
Modification of the Acidic Group: The presence and position of the carboxylic acid group are often critical. In the development of SIRT5 inhibitors, masking the carboxylic acid group (e.g., as an ester) resulted in a near-total loss of inhibitory activity, highlighting its importance for binding. nih.gov Similarly, for protein kinase CK2 inhibitors, the benzoic acid moiety was a key component for potency. nih.gov
Modification of the Thiourea Substituent: The group attached to the thiourea nitrogen can significantly influence potency. For this compound, the allyl group provides a small, hydrophobic substituent. SAR studies of related inhibitors show that varying the size and electronics of this substituent is a common strategy for tuning activity. For example, in a series of pyrazinoic acid analogs, substituting the ring with alkylamino groups enhanced potency, whereas creating bioisosteres of the carboxylic acid did not. nih.gov The introduction of different acyl groups to the thiourea moiety in carbonic anhydrase inhibitors also had a profound effect on their potency and selectivity. nih.gov These findings suggest that the allyl group in this compound likely plays a key role in fitting into a specific hydrophobic sub-pocket of its target protein.
Advanced Analytical Methodologies for M Allylthioureidobenzoic Acid in Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like m-allylthioureidobenzoic acid, which possesses both polar and non-polar characteristics, chromatographic methods offer the necessary selectivity and resolution.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. mdpi.com In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds. mdpi.comnih.gov
The method's precision and accuracy for determining related thiourea (B124793) derivatives have been confirmed to be within 98–102%, making it suitable for routine quality control analyses in a research setting. mdpi.comnih.gov The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the benzoic acid and allylthiourea (B1665245) moieties dictates its retention characteristics.
Table 1: Illustrative RP-HPLC Parameters for Analysis of Thioureido-containing Acids
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape. sigmaaldrich.comnih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) | Quantifies the analyte based on its UV absorbance. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
| Column Temperature | 25-35 °C | Ensures reproducible retention times. nih.gov |
Gas Chromatography (GC) with Derivatization for Volatile Analogs
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and thiourea). sigmaaldrich.com These groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comjfda-online.com
Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the carboxylic acid and thiourea groups to form non-polar silyl (B83357) derivatives. sigmaaldrich.com
Methylation: The carboxylic acid group can be converted to its methyl ester using reagents like boron trifluoride (BF3) in methanol or trimethylanilinium hydroxide (B78521) (TMAH). lcms.czjfda-online.com
Acylation: Using fluorinated anhydrides can also enhance volatility and improve detection. jfda-online.com
Once derivatized, the resulting volatile analog can be effectively separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jfda-online.com
Table 2: Derivatization Strategies for GC Analysis of this compound
| Derivatization Method | Reagent | Target Functional Group(s) | Advantages |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Carboxylic acid, Thiourea N-H | Common, effective for multiple polar groups. sigmaaldrich.com |
| Methylation | BF3-Methanol, TMAH | Carboxylic acid | Targets acidic protons specifically, short reaction times. lcms.czjfda-online.com |
| Acylation | Fluoroacylating agents (e.g., TFAA) | Thiourea N-H, Amine | Enhances volatility and detector response. jfda-online.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and selective technique ideal for detecting trace amounts of this compound and for identifying its potential metabolites in complex biological or environmental matrices. technologynetworks.comjmb.or.kr The technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. technologynetworks.com
For trace analysis, LC-MS can operate in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only the specific mass-to-charge ratio (m/z) of the target analyte, providing high sensitivity and quantitative accuracy. technologynetworks.com For metabolite profiling, the system can operate in full-scan mode to detect a wide range of m/z values, allowing for the identification of unknown metabolites. jmb.or.krresearchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. nih.govjmb.or.kr
High-resolution mass spectrometry (HR-MS) coupled with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its metabolites. ijper.org
Spectrophotometric and Electrochemical Methods for Research-Grade Detection
While chromatography is dominant, other analytical techniques can be employed for research-grade detection.
Spectrophotometric Methods: These methods are based on the absorption of light by the analyte. The aromatic ring and the thiocarbonyl (C=S) group in this compound are chromophores that absorb ultraviolet (UV) light. A UV-Vis spectrophotometer can be used for quantification by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. Catalytic kinetic methods, where the compound influences the rate of a color-changing reaction, have been used for other thiourea derivatives and could be adapted. science.gov
Electrochemical Methods: The thiourea moiety of this compound can be electrochemically active (i.e., it can be oxidized or reduced). Electrochemical sensors, based on techniques like cyclic voltammetry or differential pulse voltammetry, could be developed for its detection. abechem.comnih.gov These methods measure the current response resulting from an applied potential and can offer high sensitivity, rapid analysis, and potential for miniaturization. nih.govmdpi.com
Method Validation in Academic Research Contexts
For any analytical method to be considered reliable, it must undergo validation. wjarr.com In a research context, this ensures that the data generated are accurate and reproducible. Key validation parameters include linearity, precision, accuracy, and the limits of detection and quantification. europa.euelementlabsolutions.com
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.comchromatographyonline.com It is typically assessed by analyzing a minimum of five concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. nih.govwjarr.com
Precision: This measures the closeness of agreement between repeated measurements of the same sample. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). europa.euchromatographyonline.com
Accuracy: This is the closeness of the measured value to the true value. elementlabsolutions.com It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. europa.euchromatographyonline.com For thiourea derivatives, accuracy is often expected to be within a 98-102% range. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net These are often estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. wjarr.commdpi.com
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria in Research
| Validation Parameter | Definition | How it is Determined | Typical Acceptance Criterion |
|---|---|---|---|
| Linearity | Ability to elicit results directly proportional to analyte concentration. wjarr.com | Analysis of 5+ concentration levels; linear regression. wjarr.com | Correlation Coefficient (R²) ≥ 0.99. nih.gov |
| Accuracy | Closeness of the test results to the true value. elementlabsolutions.com | Spike-recovery analysis at 3 concentration levels (e.g., 3 replicates each). europa.eu | 80-120% recovery for assays. europa.eu |
| Precision (Repeatability) | Closeness of results under the same conditions over a short interval. chromatographyonline.com | ≥9 determinations across the specified range (e.g., 3 levels, 3 replicates). europa.eu | Relative Standard Deviation (RSD) ≤ 2-3%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. researchgate.net | Signal-to-Noise ratio of 3:1 or using the standard deviation of the blank. wjarr.com | Method- and purpose-dependent. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined. researchgate.net | Signal-to-Noise ratio of 10:1 or using the standard deviation of the blank. wjarr.com | Method- and purpose-dependent. |
Sample Preparation Strategies for Complex Research Matrices
When analyzing this compound in complex samples such as biological fluids (plasma, urine) or environmental extracts, sample preparation is a critical step to remove interfering components. chromatographyonline.com The goal is to isolate and concentrate the analyte, thereby improving the accuracy and reliability of the analysis. drawellanalytical.com
Common strategies include:
Protein Precipitation (PPT): For biological samples like plasma or serum, a solvent such as acetonitrile or methanol, or a salt solution like zinc sulfate, is added to precipitate and remove proteins. mdpi.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the ionization state of this compound can be manipulated to facilitate its extraction into the organic layer. chromatographyonline.com
Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for cleanup and concentration. chromatographyonline.com The sample is passed through a solid sorbent cartridge that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. Different types of SPE sorbents (e.g., reversed-phase, ion-exchange) can be chosen based on the analyte's properties.
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. mdpi.com | Fast, simple, inexpensive. | Non-selective, may not remove all interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. chromatographyonline.com | Good for removing salts and highly polar interferences. | Can be labor-intensive, requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. chromatographyonline.com | High recovery, high concentration factor, can be automated. | Higher cost, requires method development. |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Boron trifluoride |
| Trimethylanilinium hydroxide (TMAH) |
| Trifluoroacetic anhydride (B1165640) (TFAA) |
Emerging Research Applications and Future Directions for M Allylthioureidobenzoic Acid
Potential Role in Materials Science Research
The combination of a polymerizable group (allyl) and functionalities capable of coordination (carboxylic acid and thiourea) makes m-allylthioureidobenzoic acid a compelling candidate for the synthesis of advanced polymers and coordination-based materials.
The structure of this compound allows it to be incorporated into polymeric structures through several synthetic routes. The allyl group provides a handle for addition polymerization, while the carboxylic acid and thiourea (B124793) moieties can be leveraged in step-growth polymerization or for post-polymerization modification.
The presence of the allyl group allows for the possibility of its use in various polymerization techniques. For instance, it can undergo free-radical polymerization, a common method for creating long polymer chains. hu-berlin.demdpi.com Furthermore, more controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could potentially be employed to create well-defined polymers with this monomer. rsc.org The carboxylic acid group can be converted to an ester or amide, which can then participate in condensation polymerization.
In another approach, the molecule can be used as a functional ligand in the synthesis of polymers. For example, it could be incorporated into a polymer backbone to introduce reactive sites for cross-linking or for capturing metal ions. The thiourea group, with its sulfur and nitrogen atoms, and the carboxylic acid group can both act as binding sites for metals, which could be used to create self-healing polymers or materials with interesting electronic properties.
| Functional Group | Potential Role in Polymer Synthesis | Relevant Polymerization Techniques |
| Allyl Group | Monomer for addition polymerization, site for post-polymerization modification. | Free-Radical Polymerization, RAFT, ATRP |
| Carboxylic Acid | Monomer for condensation polymerization (after derivatization), provides acidity and potential for hydrogen bonding. | Step-Growth Polymerization |
| Thiourea Group | Potential for hydrogen bonding, metal coordination site within the polymer. | Not directly involved in polymerization, but influences properties. |
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of ligands. libretexts.orgunizin.org this compound, with its carboxylic acid and thiourea groups, is an excellent candidate for a ligand. These groups contain donor atoms (oxygen, nitrogen, and sulfur) that can form coordinate bonds with a variety of metal ions. libretexts.org
The formation of coordination polymers, which are one-, two-, or three-dimensional structures of metal ions linked by organic ligands, is a distinct possibility. wikipedia.orgmdpi.com The geometry and connectivity of these polymers would be dictated by the coordination preferences of the metal ion and the binding mode of the this compound ligand.
A particularly exciting prospect is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.orgbldpharm.com MOFs are a class of porous materials with exceptionally high surface areas, making them promising for applications in gas storage, separation, and catalysis. bldpharm.comnih.govmdpi.com The carboxylic acid group is a common functionality used to build MOFs. bldpharm.com The presence of the thiourea group could introduce additional functionality, such as enhanced affinity for specific guest molecules or catalytic activity. The allyl group could also serve as a site for post-synthetic modification of the MOF, allowing for the tuning of its properties.
| Potential Metal Ion | Possible Coordination Geometry | Potential Application of Resulting Complex/MOF |
| Zinc(II) | Tetrahedral, Octahedral | Gas Storage, Catalysis |
| Copper(II) | Square Planar, Octahedral | Catalysis, Sensing |
| Cobalt(II) | Tetrahedral, Octahedral | Magnetic Materials, Catalysis |
| Zirconium(IV) | Octahedral, Pentagonal Bipyramidal | Highly Stable MOFs for Catalysis |
As a Monomer or Ligand in Polymer Synthesis
Contributions to Catalysis Research
The functional groups within this compound also suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and as an organocatalyst itself.
Organometallic catalysis utilizes transition metal complexes to accelerate chemical reactions. univ-rennes.frlibretexts.orgresearchgate.net The performance of these catalysts is highly dependent on the nature of the ligands surrounding the metal center. The thiourea and carboxylic acid moieties of this compound can act as a bidentate ligand, binding to a metal center through the sulfur/nitrogen and oxygen atoms. This could lead to the formation of stable and catalytically active complexes.
The electronic properties of the ligand, influenced by the aromatic ring and the allyl group, could be tuned to optimize the catalytic activity for specific reactions, such as cross-coupling reactions, hydrogenations, or polymerizations. unl.ptnih.gov The ability to potentially polymerize the ligand via its allyl group could also lead to the development of recyclable, polymer-supported catalysts.
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. nih.gov The thiourea group is a well-known hydrogen-bond donor and has been used in a variety of organocatalytic transformations. The carboxylic acid can act as a Brønsted acid catalyst. nih.gov The combination of both a thiourea and a carboxylic acid group in one molecule makes this compound a promising candidate for a bifunctional organocatalyst.
This bifunctionality could enable the simultaneous activation of both the electrophile and the nucleophile in a reaction, leading to high efficiency and stereoselectivity. Potential applications could include asymmetric synthesis, where the creation of a specific enantiomer of a chiral molecule is desired.
As a Ligand in Organometallic Catalysis
Unexplored Reactivity and Derivatization Pathways for Advanced Functional Materials
The rich chemical functionality of this compound provides numerous avenues for derivatization to create a wide range of advanced functional materials. researchgate.net Derivatization involves chemically modifying a molecule to alter its properties. sigmaaldrich.com
The carboxylic acid is a versatile starting point for derivatization. It can be converted into esters, amides, or acid halides, each with its own unique reactivity. For example, esterification with a fluorescent alcohol could lead to the creation of a fluorescent probe. The allyl group can undergo a variety of addition reactions, such as halogenation, epoxidation, or hydroformylation, to introduce new functional groups. It can also be used in click chemistry reactions for the straightforward construction of more complex molecules.
The thiourea moiety can also be modified. For instance, it can be alkylated or acylated to tune its electronic properties and hydrogen-bonding capabilities. The combination of these derivatization strategies could lead to the synthesis of a diverse library of compounds with tailored properties for applications in drug delivery, sensing, and materials science.
Computational Design and Discovery of Next-Generation Derivatives based on this compound Scaffold
The this compound scaffold presents a versatile platform for the design of novel bioactive compounds. nih.govlifechemicals.com Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery, offering a rational and accelerated approach to the design of next-generation derivatives. farmaciajournal.com These in silico methods allow for the prediction of molecular properties, binding affinities, and potential biological activities, thereby prioritizing synthetic efforts and reducing the costs and time associated with traditional trial-and-error approaches. farmaciajournal.comnih.gov
At the core of computational design is the principle of quantitative structure-activity relationship (QSAR), which seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. farmaciajournal.comufv.br For the this compound scaffold, QSAR studies can elucidate the key structural features that govern its desired effects. By systematically modifying the scaffold—for instance, by altering the substitution pattern on the phenyl ring, modifying the allyl group, or replacing the thiourea linker—researchers can generate a virtual library of derivatives. Computational models can then predict the activity of these virtual compounds, allowing scientists to identify candidates with the highest potential for synthesis and further testing. farmaciajournal.com
Molecular docking is another powerful computational technique that can be employed to guide the design of novel this compound derivatives. nih.govnih.govbiointerfaceresearch.com This method simulates the interaction between a small molecule (the ligand, in this case, a derivative of this compound) and a biological target, such as a protein or enzyme. nih.govbiointerfaceresearch.com By predicting the preferred binding orientation and affinity, molecular docking can provide insights into the mechanism of action and help in the rational design of more potent and selective inhibitors. biointerfaceresearch.comtandfonline.com For example, if the biological target of this compound is known, docking studies can reveal which modifications to the scaffold would enhance its binding to the active site.
The table below illustrates a hypothetical application of computational tools in the design of this compound derivatives, showcasing how different computational metrics can be used to evaluate and rank potential candidates.
| Derivative | Modification | Predicted Biological Activity (QSAR Score) | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted ADME Profile |
| Parent Compound | This compound | 1.00 | -7.5 | Good |
| Derivative 1 | Replacement of allyl group with a cyclopropyl (B3062369) group | 1.25 | -8.2 | Excellent |
| Derivative 2 | Addition of a hydroxyl group to the phenyl ring | 1.10 | -7.8 | Good |
| Derivative 3 | Substitution of the carboxylic acid with an ester | 0.95 | -7.2 | Moderate |
| Derivative 4 | Replacement of thiourea with a urea (B33335) moiety | 0.80 | -6.5 | Good |
This table is for illustrative purposes only and does not represent actual experimental data.
The discovery of next-generation derivatives is further enhanced by the use of chemoinformatics and machine learning algorithms. researchgate.net These approaches can analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds with increasing accuracy. By leveraging these advanced computational strategies, the exploration of the chemical space around the this compound scaffold can be performed more efficiently, leading to the identification of derivatives with improved therapeutic potential. farmaciajournal.comresearchgate.net
Integration of this compound Research into Interdisciplinary Fields (e.g., chemical biology, bio-inspired chemistry)
The unique structural features of this compound, particularly the presence of the thiourea moiety, make it a compound of significant interest for integration into interdisciplinary fields such as chemical biology and bio-inspired chemistry. mdpi.comnih.gov Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, which provides a strong rationale for their exploration in chemical biology. mdpi.comresearchgate.netbohrium.com
In the realm of chemical biology , this compound and its derivatives can serve as valuable chemical probes to study complex biological processes. The thiourea group is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and interactions with metal ions. biointerfaceresearch.comnih.gov This reactivity can be harnessed to design specific inhibitors or modulators of cellular pathways. For instance, derivatives of this compound could be synthesized with fluorescent tags or biotin (B1667282) labels, allowing for the visualization and identification of their cellular binding partners. Such studies are crucial for understanding the compound's mechanism of action and for identifying new therapeutic targets.
The table below outlines potential interdisciplinary research applications for this compound.
| Interdisciplinary Field | Research Application | Potential Outcome |
| Chemical Biology | Development of fluorescently labeled probes | Visualization of cellular uptake and target localization. |
| Chemical Biology | Use as a tool for enzyme inhibition studies | Identification of novel enzyme inhibitors. biointerfaceresearch.com |
| Bio-inspired Chemistry | Design of synthetic receptors for anion recognition | Development of new sensors for biologically relevant anions. |
| Bio-inspired Chemistry | Creation of self-assembling materials | Formation of novel biomaterials with potential applications in drug delivery. |
Bio-inspired chemistry seeks to mimic natural processes and structures to create novel functional molecules and materials. The thiourea motif is a key functional group in many natural products and plays a crucial role in molecular recognition and catalysis. nih.gov The this compound scaffold can serve as a building block for the design of bio-inspired systems. For example, the hydrogen-bonding capabilities of the thiourea group can be exploited to create synthetic receptors that selectively bind to specific anions or other small molecules. This has potential applications in the development of new sensors and diagnostic tools.
Furthermore, the self-assembly properties of thiourea derivatives can be explored to create novel biomaterials. By designing derivatives of this compound with appropriate functional groups, it may be possible to induce their self-assembly into well-defined nanostructures, such as nanotubes or vesicles. These structures could have applications in drug delivery, where the encapsulated drug is released in response to a specific biological trigger. The integration of the this compound scaffold into these interdisciplinary areas holds the promise of not only advancing our fundamental understanding of biological systems but also leading to the development of new technologies with real-world applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for m-Allylthioureidobenzoic acid, and what analytical techniques are essential for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between m-aminobenzoic acid derivatives and allyl isothiocyanate. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent oxidation. Purification via recrystallization or column chromatography is critical. Analytical validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and allyl-thioureido linkage.
- HPLC (≥95% purity, C18 column, UV detection at 254 nm).
- FT-IR to verify carbonyl (C=O, ~1680 cm⁻¹) and thioureido (N-C=S, ~1250 cm⁻¹) groups.
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. How should researchers design initial solubility and stability studies for m-Allylthioureidobenzoic acid under physiological conditions?
- Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) to assess solubility via shake-flask method. Stability studies should include:
- Temperature-controlled incubations (4°C, 25°C, 37°C) over 24–72 hours.
- HPLC monitoring of degradation products (e.g., hydrolysis of thioureido group).
- Light exposure tests (ICH Q1B guidelines) with UV-Vis spectroscopy.
- Data should be reported with error margins (±SD) and statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing m-Allylthioureidobenzoic acid derivatives?
- Methodological Answer : Contradictions often arise from tautomerism (thione-thiol equilibrium) or solvent-induced shifts. Mitigation strategies include:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm molecular geometry.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR chemical shifts.
- Controlled experiments : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects .
Q. What strategies optimize the reaction yield of m-Allylthioureidobenzoic acid in multi-step syntheses?
- Methodological Answer : Yield optimization requires:
- Design of Experiments (DOE) : Taguchi or response surface methodology to identify critical factors (e.g., temperature, stoichiometry).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for thioureido bond formation.
- In-situ monitoring : Use ReactIR or inline HPLC to track intermediate formation and adjust conditions dynamically.
- Byproduct analysis : GC-MS to identify side reactions (e.g., allyl group isomerization) .
Q. How should researchers design a structure-activity relationship (SAR) study for m-Allylthioureidobenzoic acid derivatives targeting enzyme inhibition?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to prioritize derivatives.
- Enzyme assays : Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion for dehydrogenases).
- Control experiments : Include known inhibitors (e.g., indomethacin) and validate selectivity against related enzymes.
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in m-Allylthioureidobenzoic acid bioassays?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Error propagation : Calculate combined uncertainties for IC₅₀ values using Monte Carlo simulations.
- Reproducibility criteria : Require ≤15% inter-assay variability for publication-ready data .
Q. How can researchers address batch-to-batch variability in m-Allylthioureidobenzoic acid synthesis?
- Methodological Answer :
- Standardized protocols : Document solvent purity (HPLC-grade), reagent sources (e.g., Sigma-Aldlotch vs. TCI), and inert atmosphere thresholds (O₂ < 5 ppm).
- QC checkpoints : Intermediate characterization (e.g., melting points, TLC Rf values) before proceeding to subsequent steps.
- Stability studies : Pre-screen raw materials for moisture content (Karl Fischer titration) and store under argon .
Ethical & Reporting Standards
Q. What documentation is required to comply with ICMJE guidelines when publishing studies on m-Allylthioureidobenzoic acid?
- Methodological Answer :
- Chemical identifiers : Provide CAS registry number, IUPAC name, and structural formula in the Methods section.
- Spectral data : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) with DOI links.
- Ethical statements : Declare animal/human ethics approvals (if applicable) and conflicts of interest.
- Reproducibility checklist : Include detailed synthesis protocols in Supplementary Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
